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Compound of Interest

Compound Name: Methoxymethyl propionate

Cat. No.: B3151254

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for
methoxymethyl propionate (CAS 70767-92-9). Due to the limited availability of experimental
spectroscopic data for methoxymethyl propionate in public databases, this document
presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes,
detailed experimental spectroscopic data for its structural isomer, methyl 3-methoxypropionate
(CAS 3852-09-3), is also included. This guide details the methodologies for key spectroscopic
techniques—NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and presents
the available data in a structured format to facilitate research and development.

Introduction

Methoxymethyl propionate is an organic ester with the chemical formula C5H1003. Accurate
spectroscopic characterization is fundamental for its identification, quality control, and
application in various scientific fields. This guide addresses the need for a consolidated
resource on the spectroscopic properties of this compound.

Disclaimer: Experimental spectroscopic data for methoxymethyl propionate is not readily
available in public scientific databases. The NMR data presented in this guide for
methoxymethyl propionate is predicted data. The experimental data provided is for its
isomer, methyl 3-methoxypropionate, and is included for informational and comparative
purposes only. The structural differences between these isomers result in distinct spectroscopic
profiles.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3151254?utm_src=pdf-interest
https://www.benchchem.com/product/b3151254?utm_src=pdf-body
https://www.benchchem.com/product/b3151254?utm_src=pdf-body
https://www.benchchem.com/product/b3151254?utm_src=pdf-body
https://www.benchchem.com/product/b3151254?utm_src=pdf-body
https://www.benchchem.com/product/b3151254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3151254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Spectroscopic Data of Methoxymethyl
Propionate

Due to the absence of publicly available experimental spectra, predicted *H and 13C NMR data
for methoxymethyl propionate are provided below. These predictions are based on
computational models and offer an estimation of the expected spectral characteristics.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for Methoxymethyl Propionate

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

CHs (ethyl) 1.14 Triplet 3H

CHz (ethyl) 2.37 Quartet 2H

O-CH2-0 5.23 Singlet 2H

O-CHs 3.38 Singlet 3H

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for Methoxymethyl Propionate

Carbon Predicted Chemical Shift (ppm)
CHs (ethyl) 8.9

CH: (ethyl) 27.5

C=0 (ester) 174.1

O-CH2-O 89.8

O-CHs 56.1
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Experimental Spectroscopic Data of Methyl 3-
Methoxypropionate

For reference and comparison, the experimental spectroscopic data for the structural isomer,
methyl 3-methoxypropionate, is presented below.[1][2][3][4][5]

H NMR Data[2]

Table 3: tH NMR Data for Methyl 3-Methoxypropionate

Chemical Shift o . .
Multiplicity Integration Assignment

(ppm)

3.68 Singlet 3H O-CHs (ester)

3.65 Triplet 2H CH2-O

3.32 Singlet 3H O-CHs (ether)

2.56 Triplet 2H CH2-C=0

13C NMR Data[1]

Table 4: 13C NMR Data for Methyl 3-Methoxypropionate

Chemical Shift (ppm) Assignment
172.1 C=0 (ester)
68.0 CH2-O

58.6 O-CHs (ether)
51.7 O-CHs (ester)
345 CH2-C=0

IR Spectroscopy Data[4]

Table 5: Key IR Absorptions for Methyl 3-Methoxypropionate
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Wavenumber (cm~?) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

1740 Strong C=0 stretch (ester)
1200-1100 Strong C-O stretch (ester and ether)

Mass Spectrometry Data

Table 6: Key Mass Spectrometry Peaks for Methyl 3-Methoxypropionate

m/z Relative Intensity Possible Fragment
118 Moderate [M]* (Molecular lon)
87 High [M - OCHs]*

59 High [COOCH:]*

45 Very High [CH20CHs]*

Experimental Protocols

The following sections detail standard experimental procedures for obtaining the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs) containing a small amount of tetramethylsilane (TMS) as an
internal standard (O ppm). The solution is then transferred to a 5 mm NMR tube.

H NMR Acquisition: The *H NMR spectrum is typically acquired on a 300 or 400 MHz
spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-
added to improve the signal-to-noise ratio.
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13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically
with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or
more) is usually required due to the lower natural abundance of the 13C isotope. A spectral
width of around 220 ppm is used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first recorded and
automatically subtracted from the sample spectrum. The data is typically collected over a
range of 4000-400 cm—1,

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like methoxymethyl propionate, direct injection
via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS)
is employed.

lonization: Electron lonization (El) is a common method for small molecules. The sample is
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum.

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide, as well as a general workflow for spectroscopic
analysis.
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Caption: Relationship between spectroscopic techniques and derived structural information for
methoxymethyl propionate.
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Caption: A generalized workflow for the spectroscopic analysis of an unknown liquid organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methoxymethyl Propionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methoxymethyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-methoxypropionate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-methoxypropionate
https://www.chemicalbook.com/SpectrumEN_3852-09-3_IR1.htm
https://www.sigmaaldrich.com/TW/zh/product/aldrich/407429
https://www.benchchem.com/product/b3151254#spectroscopic-data-nmr-ir-mass-spec-of-methoxymethyl-propionate
https://www.benchchem.com/product/b3151254#spectroscopic-data-nmr-ir-mass-spec-of-methoxymethyl-propionate
https://www.benchchem.com/product/b3151254#spectroscopic-data-nmr-ir-mass-spec-of-methoxymethyl-propionate
https://www.benchchem.com/product/b3151254#spectroscopic-data-nmr-ir-mass-spec-of-methoxymethyl-propionate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3151254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3151254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

